2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol” can be inferred from its name. It likely contains a central ethan-1-ol (ethanol) group, with a bromo and dichlorophenoxy substituents attached to the second carbon . For a detailed structural analysis, it would be best to use computational chemistry software or consult a chemist.Scientific Research Applications
Environmental Impact and Treatment
Wastewater Treatment from Pesticide Production : The pesticide production industry generates wastewater containing various toxic pollutants, including 2,4-D and its derivatives. Biological processes and granular activated carbon have been shown to effectively remove these compounds, potentially creating high-quality effluent and minimizing environmental impact (Goodwin et al., 2018).
Sorption to Soil and Organic Matter : Understanding the sorption behavior of phenoxy herbicides like 2,4-D in soil is crucial for assessing their environmental fate and mobility. Studies suggest that soil organic matter and iron oxides are significant sorbents for these chemicals, impacting their persistence and bioavailability in the environment (Werner et al., 2012).
Bioremediation Approaches : Bioremediation, involving the use of microorganisms to degrade or transform pollutants, is a promising strategy for addressing soil contamination by compounds such as DDT, a chemically related organochlorine. Research into microbial degradation pathways offers insights into potential treatments for soils contaminated by similar compounds (Foght et al., 2001).
Redox Mediators in Enzymatic Degradation : The application of enzymes, in conjunction with redox mediators, presents a novel approach to the remediation of recalcitrant organic pollutants found in industrial wastewater. This method enhances the efficiency and range of substrate degradation, suggesting a potential application for treating effluents containing complex chemical compounds (Husain & Husain, 2007).
properties
IUPAC Name |
2-(4-bromo-2,6-dichlorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRAHQDMUZGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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